molecular formula C18H15ClFNO B1343318 (3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-58-4

(3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1343318
CAS No.: 898764-58-4
M. Wt: 315.8 g/mol
InChI Key: MPQNWXMMVGMDTE-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. Its structure, featuring a diaryl methanone core linked to a 2,5-dihydro-1H-pyrrole (a pyrroline) moiety, is commonly investigated for its potential to interact with various biological targets. Compounds within this structural class have been identified as potent and selective antagonists for neurokinin receptors, particularly the NK-3 receptor . As such, this molecule serves as a valuable intermediate or precursor in developing novel therapeutic agents for the study and treatment of central nervous system (CNS) disorders. The dihydropyrrole group is a versatile pharmacophore that can enhance binding affinity and selectivity, making derivatives of this compound useful tools for probing structure-activity relationships (SAR) in drug discovery campaigns. Research into similar molecules highlights their application in synthesizing more complex heterocyclic systems with pronounced anti-inflammatory activity, potentially through the modulation of key inflammatory pathways such as those involving LOX and COX enzymes . This compound is intended for use in laboratory research to further explore these and other biological mechanisms.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNWXMMVGMDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643047
Record name (3-Chloro-5-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-58-4
Record name (3-Chloro-5-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to in scientific literature as a derivative of pyrrolidine and phenyl ketones, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClFNOC_{18}H_{20}ClFNO. It features a chloro and fluorine substitution on the phenyl rings, which may influence its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance, derivatives that incorporate a pyrrolidine moiety often exhibit enhanced cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-Phenyl-4-quinolonePC-3 (prostate cancer)0.85Induces G2/M arrest and apoptosis
2-Phenyl-4-quinoloneHepG2 (liver cancer)1.81Disrupts microtubule function
2-(5-Chloro-3-fluorophenyl)-4-pyridoneA549 (lung cancer)3.32Inhibition of tubulin polymerization

The compound's structure suggests that it may interact with tubulin, similar to other known anticancer agents, leading to disrupted microtubule dynamics and subsequent cell cycle arrest.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and apoptosis in cancer cells .
  • Cell Cycle Arrest : Induction of G2/M phase arrest is a common mechanism observed in related compounds, which prevents cancer cells from proliferating .
  • Apoptosis Induction : Activation of caspases and cleavage of anti-apoptotic proteins like Bcl-2 have been documented in studies involving similar structures .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrrolidine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that pyrrolidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
  • Antitumor Efficacy Analysis : In vitro analysis showed that compounds with a similar structural backbone demonstrated potent antitumor activity against various solid tumors, suggesting that the incorporation of the pyrrolidine ring enhances biological efficacy .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share key motifs:

  • Halogenated aryl groups : Electron-withdrawing substituents (Cl, F) improve metabolic stability and influence binding affinity.
  • Heterocyclic substituents : Pyrroline, pyrazole, or triazole groups modulate solubility and steric effects.
Table 1: Structural Comparison of Methanone Derivatives
Compound Name Aryl Substituents Heterocyclic Group Key Halogens Reference
Target Compound 3-Cl-5-fluorophenyl 2,5-dihydro-1H-pyrrol-1-ylmethyl Cl, F
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone 4-chlorophenyl, pyridinyl Pyrazol-1-yl Cl, CF₃
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-difluorophenyl 1,2,4-triazol-3-ylthio F
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-bromophenyl, 4-fluorophenyl Pyrazol-1-yl Br, F

Key Observations :

  • The target compound’s 3-Cl-5-F substitution is distinct from ortho/meta halogenation in analogs (e.g., 2,4-difluorophenyl in ), which may alter steric and electronic profiles.

Spectroscopic Characterization

Spectroscopic data for similar compounds highlight trends:

  • ¹H NMR : Pyrroline’s methylene protons (~δ 3.0–4.0 ppm) differ from pyrazole’s aromatic protons (δ 7.0–8.5 ppm) .
  • ¹³C NMR: Methanone carbonyls resonate at ~δ 190–210 ppm, while sulfonyl or trifluoromethyl groups shift signals upfield .
Table 2: Representative NMR Data (Hypothetical)
Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Source
Target Compound δ 4.10 (pyrroline -CH₂-), δ 7.45–7.90 (aryl) δ 195.2 (C=O), δ 115–150 (aryl)
Compound δ 7.30–8.20 (triazole/aryl) δ 192.5 (C=O), δ 165.1 (SO₂)
Compound δ 7.60–8.40 (pyridinyl/pyrazole) δ 189.8 (C=O), δ 121.5 (CF₃)

Physicochemical Properties

Halogen and heterocycle choices critically influence properties:

  • Solubility : Pyrroline’s partial saturation may improve aqueous solubility vs. fully aromatic pyrazoles .
  • Melting Points : Trifluoromethyl groups (e.g., ) raise melting points compared to chloro/fluoro analogs.

Computational Analysis

Tools like Multiwfn enable comparative analysis of electronic properties:

  • Bond orders: Pyrroline’s conjugation with the methanone may delocalize electron density, affecting reactivity .

Q & A

Basic: What are the optimal synthetic routes for (3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Intermediate preparation : Use 3-chloro-5-fluorobenzoyl chloride and 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzene derivatives as precursors.
  • Catalytic conditions : Employ AlCl₃ for Friedel-Crafts acylation or Pd(PPh₃)₄ for Suzuki coupling .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and bond angles.
  • Validation : Check for R-factors (< 0.05) and residual electron density (< 0.5 eÅ⁻³) .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:
Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
  • DFT optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to simulate gas-phase vs. solvent-polarizable continuum models (PCM) .
  • Dynamic NMR : Analyze variable-temperature experiments to detect hindered rotation in dihydro-pyrrole moieties .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps are critical:

  • Frontier orbitals : Calculate HOMO-LUMO gaps using B3LYP/def2-TZVP to assess charge-transfer potential.
  • NBO analysis : Identify hyperconjugative interactions (e.g., σ→σ* in C-Cl bonds) using NBO 6.0 .
  • Reactivity descriptors : Fukui indices (f⁺, f⁻) predict electrophilic/nucleophilic sites .

Basic: What purification methods ensure high purity (>98%) for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol-water mixtures (7:3 v/v) at 60°C with slow cooling to 4°C.
  • Column chromatography : Optimize with silica gel (230–400 mesh) and hexane:ethyl acetate (4:1) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity validation .

Advanced: How is the compound’s biological activity assessed in vitro?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or kinases).
  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on HEK-293 cells, with IC₅₀ calculations via nonlinear regression .

Basic: What analytical techniques validate chemical identity and purity?

Methodological Answer:

  • NMR : ¹H/¹³C spectra (Bruker 400 MHz) confirm substituent positions; compare δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.0 ppm (dihydro-pyrrole CH₂) .
  • GC-MS : Electron ionization (70 eV) detects impurities; compare retention times with reference standards .
  • Elemental analysis : Acceptable C, H, N deviation ≤ 0.4% .

Advanced: How to investigate mechanistic pathways in its reactions?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via UV-Vis (λ = 250–300 nm) under pseudo-first-order conditions.
  • Isotopic labeling : Use ¹⁸O-labeled water to trace acyl-transfer steps in hydrolysis.
  • DFT transition-state analysis : Locate TS structures with QST3 method; compare activation energies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of chloro-fluorophenyl vapors.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How do solvent effects influence its stability and degradation?

Methodological Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Degradation pathways : Identify photolytic products using LC-MS (ESI+ mode).
  • Solvent polarity : Polar aprotic solvents (DMF) reduce hydrolysis rates compared to ethanol .

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